

Synthesis of Glycerophospho-N-Oleoyl Ethanolamine for Research Applications

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Compound of Interest		
Compound Name:	Glycerophospho-N-Oleoyl Ethanolamine	
Cat. No.:	B1663049	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GP-NAOE) is a glycerophosphoethanolamine and a key metabolic precursor to Oleoylethanolamide (OEA).[1][2][3][4] OEA is an endogenous lipid mediator with significant biological activity, acting as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3][4] The activation of PPAR-α by OEA plays a crucial role in the regulation of feeding, body weight, and lipid metabolism, making GP-NAOE a molecule of interest for research in obesity, metabolic disorders, and related therapeutic areas.[1][3] This document provides detailed protocols for the chemical synthesis, purification, and characterization of GP-NAOE for research purposes.

Chemical and Physical Properties

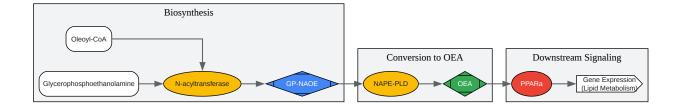
A summary of the key chemical and physical properties of **Glycerophospho-N-Oleoyl Ethanolamine** is presented in the table below.

Property	Value
CAS Number	201738-24-1
Molecular Formula	C23H46NO7P
Molecular Weight	479.6 g/mol
IUPAC Name	2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate
Appearance	Crystalline solid
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml
Purity (Typical)	>98%

Biosynthesis and Signaling Pathway

In biological systems, N-acylethanolamines (NAEs) like OEA are synthesized from membrane glycerophospholipids. The biosynthesis is a two-step process. First, an acyl chain is transferred from a glycerophospholipid to the amino group of phosphatidylethanolamine (PE) to form N-acylphosphatidylethanolamine (NAPE). This reaction is catalyzed by N-acyltransferase. Subsequently, NAPE is hydrolyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD) to produce the corresponding NAE.





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Caption: Biosynthesis of GP-NAOE and its conversion to OEA, which activates PPAR- α .

Experimental Protocols

Protocol 1: Chemical Synthesis of Glycerophospho-N-Oleoyl Ethanolamine

This protocol outlines the N-acylation of glycerophosphoethanolamine with oleic anhydride, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP).

Materials:

- sn-Glycero-3-phosphoethanolamine
- · Oleic anhydride
- N,N-Dimethyl-4-aminopyridine (DMAP)
- · Anhydrous Chloroform
- Methanol
- Silica gel (230-400 mesh)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- · Argon or Nitrogen gas
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- · Magnetic stirrer and heating mantle

Procedure:

- Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).
- Reaction Setup: In a round-bottom flask, dissolve sn-glycero-3-phosphoethanolamine (1 equivalent) and DMAP (0.2 equivalents) in anhydrous chloroform under an inert atmosphere.
- Addition of Acylating Agent: Slowly add a solution of oleic anhydride (1.2 equivalents) in anhydrous chloroform to the reaction mixture at room temperature with continuous stirring.
- Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product spot should be visualized using a suitable stain (e.g., molybdenum blue for phospholipids).



- Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol.
- Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Pool the fractions containing the pure product.
- Final Product: Evaporate the solvent from the pooled fractions to obtain Glycerophospho-N-Oleoyl Ethanolamine as a crystalline solid.
- Storage: Store the final product at -20°C.

Quantitative Data Summary:

Parameter	Value
Reactant Molar Ratio	GPE:Oleic Anhydride:DMAP (1:1.2:0.2)
Reaction Time	24 - 48 hours
Reaction Temperature	Room Temperature
Typical Yield	70-85%
Purity (Post-Column)	>98%

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"Purification" -> "Analysis";
"Analysis" -> "Pooling";
"Pooling" -> "Final_Product";
```



```
"Final_Product" -> "End";
}
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Caption: Workflow for the chemical synthesis of GP-NAOE.

Protocol 2: Characterization of Glycerophospho-N-Oleoyl Ethanolamine

- 1. Thin Layer Chromatography (TLC):
- Stationary Phase: Silica gel 60 F254
- Mobile Phase: Chloroform: Methanol: Water (65:25:4, v/v/v)
- Visualization: Molybdenum blue spray reagent (for phospholipids) or iodine vapor.
- 2. Mass Spectrometry (MS):
- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
- Expected Mass: [M-H]- at m/z 478.3
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Expected signals for the glycerol backbone, ethanolamine moiety, and the oleoyl acyl chain, including the characteristic olefinic protons.
- ³¹P NMR: A single peak corresponding to the phosphate group.

Applications in Research

- Metabolic Studies: GP-NAOE can be used as a standard for the identification and quantification of this lipid in biological samples.
- Enzyme Assays: It can serve as a substrate for enzymes involved in its metabolism, such as NAPE-PLD.
- Drug Development: As a precursor to the bioactive lipid OEA, GP-NAOE can be used in studies aimed at modulating the endocannabinoid system and PPAR-α signaling for the treatment of metabolic disorders.

Conclusion

The protocols detailed in this document provide a framework for the successful synthesis, purification, and characterization of **Glycerophospho-N-Oleoyl Ethanolamine** for research applications. The availability of high-purity GP-NAOE will facilitate further investigation into its biological roles and its potential as a therapeutic target.

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